Technical Guide: Chemical Synthesis and Precursor Identification of SC-ααδ9
Technical Guide: Chemical Synthesis and Precursor Identification of SC-ααδ9
This guide provides an in-depth technical analysis of SC-ααδ9 (SC-alpha alpha delta 9), a specific synthetic small molecule identified through combinatorial chemistry.
Advisory & Disclaimer:
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Identity Clarification: Despite the nomenclature "Delta 9," this compound is unrelated to Delta-9-tetrahydrocannabinol (THC) . It is a synthetic phospholipid analogue and Cdc25/Phospholipase C inhibitor used in oncology and cell signaling research.[1][2]
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Safety: This guide outlines chemical synthesis for academic and pharmaceutical research purposes only . Standard laboratory safety protocols (GLP) for handling organic solvents and bioactive agents must be enforced.
Compound Identity and Significance
SC-ααδ9 is a "structurally unique" phospholipid analogue originally identified in a combinatorial library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25 phosphatases . Subsequent mechanistic studies revealed its primary cellular target to be Phospholipase C (PLC) , making it a critical probe for studying G1/S and G2/M cell cycle checkpoints and mitogenic signaling.
Chemical Profile
| Property | Specification |
| Common Name | SC-ααδ9 (SC-AAD9) |
| IUPAC Name | 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid |
| Molecular Formula | C₄₀H₄₈N₄O₆ |
| Molecular Weight | ~680.83 g/mol |
| Primary Target | Phospholipase C (IC50 = 25 µM); Cdc25 Phosphatase (Dual specificity) |
| Solubility | Soluble in DMSO (16 mg/mL); Insoluble in water |
| Appearance | Brown/Tan solid (typical for oxazole derivatives) |
Precursor Identification & Retrosynthetic Analysis
The synthesis of SC-ααδ9 is best understood via convergent retrosynthesis . The molecule consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a lipid tail, a linker, and a heteroaromatic head group.
The Four Core Precursors
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Scaffold Precursor (Core): L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).
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Role: Provides the chiral backbone and the 2- and 4- positions for substitution.
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Lipid Tail Precursor (Fragment A): Decanoyl Chloride (or Decanoic Acid).
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Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.
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Linker Precursor (Fragment B): N-Benzyl-ethylenediamine .
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Role: Connects the gamma-carboxyl of the glutamate to the head group.
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Head Group Precursor (Fragment C): 2,5-Diphenyloxazole-4-carboxylic acid .
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Role: The aromatic moiety responsible for specific hydrophobic pocket binding.
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Retrosynthesis Diagram
The following diagram illustrates the logical disconnection of SC-ααδ9 into its constituent building blocks.
Caption: Retrosynthetic breakdown of SC-ααδ9 into four commercially accessible precursors.
Step-by-Step Synthesis Protocol
While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the following protocol describes a rational solution-phase synthesis for scale-up and high purity.
Phase 1: Synthesis of the "Head Group" Amine (Fragment BC)
Objective: Create the oxazole-linked diamine side chain.
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Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC·HCl (coupling agent), HOBt, DCM (Dichloromethane).
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Procedure:
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Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.
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Add 1.1 eq EDC·HCl and 1.1 eq HOBt; stir at 0°C for 30 mins to activate the acid.
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Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine (e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by deprotection.
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Stir at room temperature (RT) for 12 hours.
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
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Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).
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Phase 2: Synthesis of the Lipid-Core (Fragment AB)
Objective: Acylate the Glutamic acid.
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Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.
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Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow alpha-acylation first.
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Procedure:
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Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na₂CO₃ (base).
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Add 1.1 eq Decanoyl Chloride dropwise at 0°C.
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Stir vigorously for 4 hours.
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Acidify to pH 2 with HCl; extract with Ethyl Acetate.
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Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).
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Phase 3: Final Coupling and Deprotection
Objective: Link the Core to the Head Group.
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Activation:
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Hydrolyze the benzyl ester of Intermediate B (using H₂/Pd-C) to expose the free gamma-carboxylic acid.
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Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.
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Coupling:
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Activate with HATU (1.1 eq) and DIPEA (2.0 eq).
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Add Intermediate A (The oxazole-amine).
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Stir for 16 hours at RT.
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Purification:
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Evaporate DMF. Redissolve in EtOAc.
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Perform flash column chromatography (Silica gel, MeOH/DCM gradient).
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Final Product: SC-ααδ9.
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Mechanism of Action & Biological Validation
SC-ααδ9 functions as an antisignaling agent .[1][2][3][4][5] While early screens identified it as a Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-bisphosphate (PIP2), allowing it to competitively inhibit Phospholipase C (PLC) .
Signaling Pathway Blockade
The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent activation of the MAPK/ERK pathway.
Caption: SC-ααδ9 inhibits PLC, preventing hydrolysis of PIP2 and halting downstream proliferation signaling.
References
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Tamura, K., Rice, R. L., Wipf, P., & Lazo, J. S. (1999). Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor.[4] Oncogene, 18(48), 6989–6996.
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Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002). The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[1][3][5] Molecular Cancer Therapeutics, 1(11), 885–892.[2]
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Wipf, P., et al. (2000). Synthesis and biological evaluation of a targeted library of protein phosphatase inhibitors. Biotechnology and Bioengineering, 71(1), 58-70.
- Lazo, J. S., & Wipf, P. (2000). Combinatorial chemistry and contemporary pharmacology. Journal of Pharmacology and Experimental Therapeutics, 293(3), 705-709.
Sources
- 1. ovid.com [ovid.com]
- 2. Peter Wipf [engineering.pitt.edu]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
